molecular formula C10H12ClNO2 B7533333 3-chloro-4-hydroxy-N-propan-2-ylbenzamide

3-chloro-4-hydroxy-N-propan-2-ylbenzamide

Cat. No. B7533333
M. Wt: 213.66 g/mol
InChI Key: LROYXAWNEVVRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-hydroxy-N-propan-2-ylbenzamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to modulate the Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and cancer progression. CHIR-99021 has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key component of the Wnt signaling pathway.

Mechanism of Action

3-chloro-4-hydroxy-N-propan-2-ylbenzamide acts as a selective inhibitor of GSK-3, a serine/threonine kinase that phosphorylates and regulates several downstream targets in the Wnt signaling pathway. By inhibiting GSK-3, 3-chloro-4-hydroxy-N-propan-2-ylbenzamide stabilizes beta-catenin, a key component of the Wnt pathway, leading to its accumulation in the nucleus and activation of Wnt target genes. This results in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
3-chloro-4-hydroxy-N-propan-2-ylbenzamide has been shown to have several biochemical and physiological effects in various cell types. In embryonic stem cells, it promotes self-renewal and pluripotency by inhibiting differentiation. In pancreatic beta cells, it enhances insulin secretion and increases glucose-stimulated insulin secretion. In cancer cells, it inhibits proliferation and induces apoptosis by modulating the Wnt signaling pathway. 3-chloro-4-hydroxy-N-propan-2-ylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-4-hydroxy-N-propan-2-ylbenzamide is its high potency and selectivity for GSK-3, making it a valuable tool for studying the Wnt signaling pathway. It is also available in a highly pure form, which is essential for reproducible results in scientific research. However, 3-chloro-4-hydroxy-N-propan-2-ylbenzamide has some limitations, including its cost and potential off-target effects. It is also important to note that the effects of 3-chloro-4-hydroxy-N-propan-2-ylbenzamide may vary depending on the cell type and experimental conditions used.

Future Directions

3-chloro-4-hydroxy-N-propan-2-ylbenzamide has several potential future directions in scientific research. It could be used to develop new therapies for regenerative medicine, including the generation of iPSCs and the differentiation of stem cells into specific cell types. It could also be used to study the role of the Wnt signaling pathway in various diseases, including cancer, neurodegenerative diseases, and diabetes. Further research is needed to fully understand the potential of 3-chloro-4-hydroxy-N-propan-2-ylbenzamide and its applications in scientific research.
Conclusion
In conclusion, 3-chloro-4-hydroxy-N-propan-2-ylbenzamide is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to modulate the Wnt signaling pathway. It has several potential applications in regenerative medicine and the study of various diseases, including cancer and neurodegenerative diseases. While it has some limitations, its high potency and selectivity make it a valuable tool for studying the Wnt signaling pathway. Further research is needed to fully understand the potential of 3-chloro-4-hydroxy-N-propan-2-ylbenzamide and its applications in scientific research.

Synthesis Methods

3-chloro-4-hydroxy-N-propan-2-ylbenzamide can be synthesized using a multi-step process involving the reaction of 3,4-dihydroxybenzoic acid with N,N-dimethylpropylamine, followed by chlorination and subsequent acylation with propionyl chloride. The final product is obtained after purification using column chromatography. The purity of 3-chloro-4-hydroxy-N-propan-2-ylbenzamide is critical for its use in scientific research, and several methods such as HPLC and NMR spectroscopy are used to ensure its purity.

Scientific Research Applications

3-chloro-4-hydroxy-N-propan-2-ylbenzamide has been extensively used in scientific research to study the Wnt signaling pathway and its role in various biological processes. It has been found to promote the self-renewal of embryonic stem cells and induce their differentiation into various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. 3-chloro-4-hydroxy-N-propan-2-ylbenzamide has also been shown to enhance the generation of induced pluripotent stem cells (iPSCs) from somatic cells, making it a valuable tool for regenerative medicine research.

properties

IUPAC Name

3-chloro-4-hydroxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)12-10(14)7-3-4-9(13)8(11)5-7/h3-6,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROYXAWNEVVRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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